molecular formula C12H18N2O2 B3332957 tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate CAS No. 934391-29-4

tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate

Cat. No.: B3332957
CAS No.: 934391-29-4
M. Wt: 222.28 g/mol
InChI Key: MAVCVTWTNOQESH-UHFFFAOYSA-N
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Description

Tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate is a synthetic organic compound that has garnered attention in various fields of scientific research and industry. This compound is known for its unique chemical structure, which includes a tert-butyl group, a methyl group, and a phenylhydrazine moiety. It is commonly used as a starting material for the synthesis of various nitrogen-containing organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate typically involves the reaction of tert-butyl alcohol, pyridine, and trichloromethane under nitrogen protection. The reaction mixture is stirred and cooled to maintain a temperature between 28-31°C. Chloromethyl phenyl ester is then added dropwise, followed by the addition of water to dissolve the pyridine hydrochloride salt. The organic layer is washed with hydrochloric acid and the solvent is removed under reduced pressure to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, acetic acid, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include hydrazones, isoxazoles, and other nitrogen-containing organic compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound can act as a precursor to various bioactive molecules, influencing biological processes through its derivatives. The exact molecular targets and pathways depend on the specific application and the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • Indole-3-acetic acid derivatives
  • Phenylhydrazine derivatives

Uniqueness

Tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and form various bioactive derivatives. This versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

tert-butyl N-(N-methylanilino)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)13-14(4)10-8-6-5-7-9-10/h5-9H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVCVTWTNOQESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657228
Record name tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934391-29-4
Record name tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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